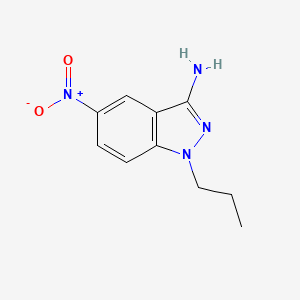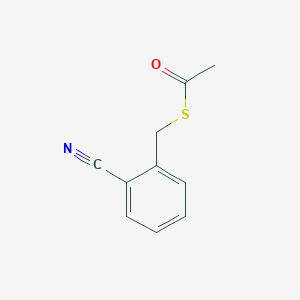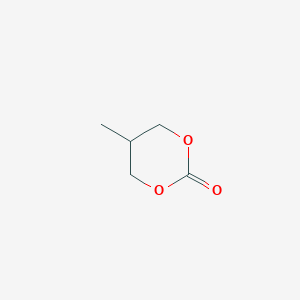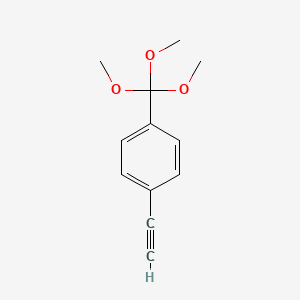
Ethyl 3-bromo-4-(diethylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4-(diethylamino)benzoate: is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a diethylamino group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Ethyl 4-(diethylamino)benzoate: The synthesis of Ethyl 3-bromo-4-(diethylamino)benzoate typically begins with the bromination of Ethyl 4-(diethylamino)benzoate. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.
Esterification: Another method involves the esterification of 3-bromo-4-(diethylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Ethyl 3-bromo-4-(diethylamino)benzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The compound can be reduced to Ethyl 3-amino-4-(diethylamino)benzoate using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of the diethylamino group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Aqueous or organic solvents can be used, depending on the oxidizing agent.
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as amines, ethers, or thiols.
Reduction: Ethyl 3-amino-4-(diethylamino)benzoate.
Oxidation: N-oxides of this compound.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Ethyl 3-bromo-4-(diethylamino)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial activities.
Industry:
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-4-(diethylamino)benzoate depends on its application. In pharmacological contexts, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and diethylamino group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
1131594-51-8 |
|---|---|
Fórmula molecular |
C13H18BrNO2 |
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
ethyl 3-bromo-4-(diethylamino)benzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-4-15(5-2)12-8-7-10(9-11(12)14)13(16)17-6-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
GBOBKMGSWLKIFT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1)C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)






